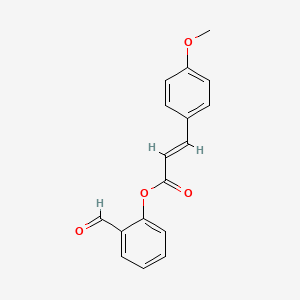
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a chemical compound with the molecular formula C17H16O4. It is also known as 2-Formyl-3-(4-Methoxyphenyl)Acrylic Acid Phenyl Ester. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Mécanisme D'action
The exact mechanism of action of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is still under investigation. However, studies suggest that the compound induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the growth of bacteria by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
Studies have shown that 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has no significant toxic effects on normal cells. However, it has been found to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. The compound has also been found to inhibit the growth of various bacterial strains, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate in lab experiments is its high yield synthesis method. The compound is also stable and can be easily stored. However, one of the limitations is that the exact mechanism of action is still not fully understood, which may hinder its potential applications.
Orientations Futures
There are several future directions for the study of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate. One potential direction is to investigate its potential applications in the development of new antibiotics. Another direction is to study its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Furthermore, the compound can be studied for its potential applications in materials science, such as in the development of new polymers and coatings.
Conclusion:
In conclusion, 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a promising compound with potential applications in various fields of science. Its synthesis method is simple and yields high amounts of the compound. Studies have shown its potential use in the treatment of cancer and as an antimicrobial agent. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Méthodes De Synthèse
The synthesis of 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction between 2-formylphenol and p-anisaldehyde in the presence of a base such as NaOH or KOH. The reaction yields the desired product as a yellow solid with a high yield.
Applications De Recherche Scientifique
The compound 2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has shown promising results in the treatment of cancer due to its ability to induce apoptosis in cancer cells. In addition, it has also been studied for its antimicrobial properties against various bacterial strains.
Propriétés
IUPAC Name |
(2-formylphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-15-9-6-13(7-10-15)8-11-17(19)21-16-5-3-2-4-14(16)12-18/h2-12H,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNVWIQSYRHMNY-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-formylphenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2973256.png)
![N-[cyano(cyclopropyl)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2973257.png)
![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)
![N-(2-chloro-4-methylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2973259.png)
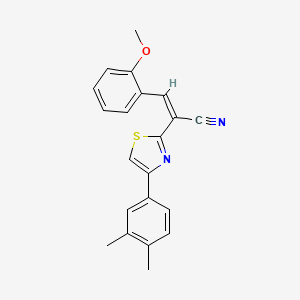
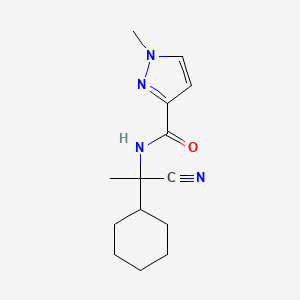
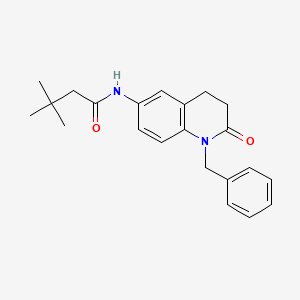
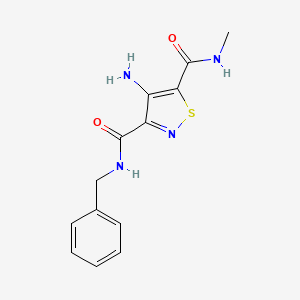
![3-(2-Amino-4-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2973268.png)
![2-Chloro-N-[[3-[(3-fluorophenyl)methylsulfamoyl]phenyl]methyl]propanamide](/img/structure/B2973269.png)
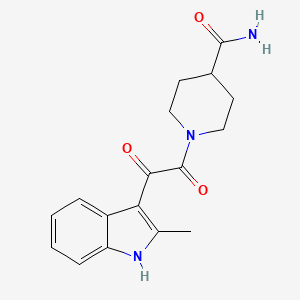

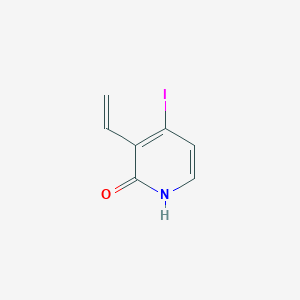
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2973277.png)